(3S)-3-(benzyloxy)butan-1-ol
Overview
Description
(3S)-3-(benzyloxy)butan-1-ol is an organic compound with a chiral center at the third carbon atom. This compound is characterized by a benzyloxy group attached to the third carbon of a butanol chain. The stereochemistry of the molecule is specified by the (3S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(benzyloxy)butan-1-ol can be achieved through several methods. One common approach involves the enantioselective reduction of a corresponding ketone precursor using chiral catalysts. For instance, the reduction of (3S)-3-(benzyloxy)butan-2-one with a chiral reducing agent such as borane or a chiral oxazaborolidine catalyst can yield the desired alcohol with high enantiomeric purity.
Another method involves the nucleophilic substitution of a suitable leaving group in a precursor molecule. For example, the reaction of (3S)-3-chlorobutan-1-ol with sodium benzyloxide can produce this compound under appropriate conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and automated systems are often employed to enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(benzyloxy)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other nucleophiles under suitable conditions, such as the reaction with hydrogen bromide to form (3S)-3-bromobutan-1-ol.
Common Reagents and Conditions
Oxidation: PCC, potassium permanganate, or chromium trioxide in acidic medium.
Reduction: LiAlH4, sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Hydrogen bromide, sodium benzyloxide, or other nucleophiles.
Major Products Formed
Oxidation: (3S)-3-(benzyloxy)butanal or (3S)-3-(benzyloxy)butanoic acid.
Reduction: (3S)-3-(benzyloxy)butane.
Substitution: (3S)-3-bromobutan-1-ol or other substituted derivatives.
Scientific Research Applications
(3S)-3-(benzyloxy)butan-1-ol has several applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways involving chiral alcohols.
Medicine: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds.
Industry: The compound is utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of (3S)-3-(benzyloxy)butan-1-ol depends on its specific application. In enzymatic reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme and influencing its catalytic activity. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, affecting the binding affinity and specificity of the compound.
Comparison with Similar Compounds
(3S)-3-(benzyloxy)butan-1-ol can be compared with other similar compounds, such as:
(3R)-3-(benzyloxy)butan-1-ol: The enantiomer of the compound with opposite stereochemistry at the chiral center.
(3S)-3-(methoxy)butan-1-ol: A similar compound with a methoxy group instead of a benzyloxy group.
(3S)-3-(benzyloxy)pentan-1-ol: A homologous compound with an additional carbon in the alkyl chain.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(3S)-3-phenylmethoxybutan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-10(7-8-12)13-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEINCOLPXCLPDL-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCO)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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